(2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol
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Overview
Description
(2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.
Methanol Addition: Introduction of the methanol group through a suitable reaction, such as a Grignard reaction or a reduction process.
Industrial Production Methods
Industrial production methods may involve large-scale halogenation and subsequent functionalization of the biphenyl core. The specific conditions, such as temperature, pressure, and catalysts, would be optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or the reduction of the methanol group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration as a potential lead compound in drug discovery.
Industry
Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound without any substitutions.
Chlorobiphenyls: Biphenyl compounds with chlorine substitutions.
Fluorobiphenyls: Biphenyl compounds with fluorine substitutions.
Uniqueness
The unique combination of chlorine, fluorine, and methanol groups in (2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol may confer distinct chemical and biological properties, making it a compound of interest for various applications.
Properties
Molecular Formula |
C13H9Cl2FO |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
[3-(2,3-dichlorophenyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-11-6-2-4-9(12(11)15)10-5-1-3-8(7-17)13(10)16/h1-6,17H,7H2 |
InChI Key |
AMMIADYIJWPQSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)F)CO |
Origin of Product |
United States |
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